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Introduction

I-BET151, also known as GSK1210151A, is a potent and selective small molecule inhibitor of
the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2][3] These proteins,
specifically BRD2, BRD3, and BRD4, are epigenetic readers that play a crucial role in the
regulation of gene transcription.[1][3] By binding to acetylated lysine residues on histones, BET
proteins recruit transcriptional machinery to specific gene loci, including those of key
oncogenes. The aberrant activity of BET proteins is implicated in the pathogenesis of various
malignancies, making them a compelling target for anticancer therapy.[1] I-BET151 exerts its
anticancer effects by competitively binding to the acetyl-lysine recognition pockets of BET
bromodomains, thereby displacing them from chromatin and disrupting the transcription of
target genes.[1] This leads to cell cycle arrest and apoptosis in various cancer models,
including hematological malignancies and solid tumors.[1][3]

Chemical Structure and Physicochemical Properties

[-BET151 is chemically designated as 7-(3,5-dimethyl-4-isoxazolyl)-8-(methyloxy)-1-[(1R)-1-(2-
pyridinyl)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one.[1] Its structure is characterized by
a central imidazo[4,5-c]quinolin-2-one core.
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Property Value Source
Molecular Formula C23H21N503 [1114]
Molecular Weight 415.44 g/mol [2][4]

7-(3,5-dimethyl-1,2-oxazol-4-
1)-8-methoxy-1-[(1R)-1-

IUPAC Name y). ) y-11(1R) [4]
pyridin-2-ylethyl]-3H-

imidazo[4,5-c]quinolin-2-one

CAS Number 1300031-49-5 [4]

CC1=C(C(=NO1)C)C2=C(C=C

3C(=C2)N=CC4=C3N(C(=O)N
SMILES [4]

4)--INVALID-LINK--

C5=CC=CC=N5)0C

VUVUVNZRUGEAHB-
InChliKey [4]
CYBMUJFWSA-N

DMSO: 5 mg/mL; DMF: 10
Solubility mg/mL; Ethanol: 1 mg/mL; [5]
Water: Insoluble

Biological Activity and Potency

[-BET151 is a pan-BET inhibitor, demonstrating activity against BRD2, BRD3, and BRDA4. Its
inhibitory effects are concentration-dependent, leading to the suppression of cell proliferation in
a wide range of cancer cell lines.

Target Potency (pIC50) Source
BRD2 6.3 2]
BRD3 6.6 [2]
BRD4 6.1 [2]
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Cell Line Cancer Type IC50 Source
Acute Promyelocytic

HL-60 ) 195 nM [2]
Leukemia
Colorectal

HT-29 _ 0.945 uM [2]
Adenocarcinoma

HEL Erythroleukemia 1uM [2]
Acute Myeloid

MV4;11 _ 15-192 nM [6]
Leukemia
Acute Lymphoblastic

RS4;11 . 15-192 nM [6]
Leukemia
Acute Myeloid

MOLM-13 ) 15-192 nM [6]
Leukemia
Acute Myeloid

NOMO-1 _ 15-192 nM [6]
Leukemia
Chronic Myeloid

K562 > 100 uM [2]

Leukemia

Mechanism of Action and Signaling Pathways

[-BET151 functions by mimicking acetylated lysine residues, thereby competitively inhibiting the

binding of BET proteins to acetylated histones on chromatin.[1] This displacement of BRD2,

BRD3, and BRD4 from gene promoters and enhancers leads to the downregulation of key
oncogenes such as c-MYC, BCL2, and CDK®6.[1][6] The anticancer activity of I-BET151 has
been linked to its modulation of several critical signaling pathways.[1][3]

I-BET151 Mechanism of Action
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Caption: I-BET151 competitively inhibits the binding of BET proteins to acetylated histones.

Key Signaling Pathways Modulated by I-BET151

[-BET151 has been shown to impact the NF-kB, Notch, and Hedgehog signaling pathways.[1]
[3]

o NF-kB Pathway: [-BET151 can reduce the BRD4-mediated activation of NF-kB, leading to
decreased production of inflammatory cytokines such as IL-13 and IL-6.[1]
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e Notch Pathway: By diminishing the binding of BRD4 to the Notchl promoter, I-BET151
inhibits Notch1 transcription.[1]

e Hedgehog Pathway: I-BET151 can attenuate Hedgehog signaling by reducing the
expression of GLI1, a key transcription factor in this pathway.[1]

Signaling Pathways
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Caption: I-BET151 inhibits the NF-kB, Notch, and Hedgehog signaling pathways.

Experimental Protocols

The following are generalized protocols for key assays used to characterize the activity of I-
BET151. Researchers should optimize these protocols for their specific cell lines and
experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol provides a method for determining the effect of I-BET151 on the metabolic activity
of cancer cells as an indicator of cell viability.

Materials:
o Target cancer cell lines

o Complete cell culture medium
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e |-BET151
¢ Dimethyl sulfoxide (DMSOQO)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

o 96-well plates

o Multichannel pipette

o Plate reader capable of measuring absorbance at 570 nm
Procedure:

o Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 pL of
complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

o Compound Treatment: Prepare serial dilutions of I-BET151 in complete culture medium from
a stock solution in DMSO. Add the desired concentrations of I-BET151 to the wells. Include a
vehicle control (DMSO) and a no-treatment control.

e Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
o MTT Addition: Add 20 pL of MTT solution to each well and incubate for 3-4 hours at 37°C.

e Formazan Solubilization: Carefully remove the medium and add 150 yL of DMSO to each
well to dissolve the formazan crystals.

o Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

» Data Analysis: Calculate the percentage of cell viability for each treatment relative to the
vehicle control and determine the IC50 value.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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